Camonagrel

Description

Properties

CAS No. |

105920-77-2 |

|---|---|

Molecular Formula |

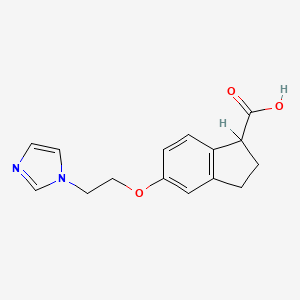

C15H16N2O3 |

Molecular Weight |

272.30 g/mol |

IUPAC Name |

5-(2-imidazol-1-ylethoxy)-2,3-dihydro-1H-indene-1-carboxylic acid |

InChI |

InChI=1S/C15H16N2O3/c18-15(19)14-3-1-11-9-12(2-4-13(11)14)20-8-7-17-6-5-16-10-17/h2,4-6,9-10,14H,1,3,7-8H2,(H,18,19) |

InChI Key |

IRWWXLHSNMVHNY-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C1C(=O)O)C=CC(=C2)OCCN3C=CN=C3 |

Synonyms |

5-(2-imidazol-1-ylethoxy)-1-indancarboxylic acid camonagrel FI 2845 FI-2845 |

Origin of Product |

United States |

Foundational & Exploratory

Camonagrel: A Technical Whitepaper on its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camonagrel is a potent and selective inhibitor of thromboxane A2 synthase, a key enzyme in the arachidonic acid cascade responsible for the production of thromboxane A2 (TXA2). By inhibiting TXA2 synthesis, this compound effectively reduces platelet aggregation and vasoconstriction, making it a molecule of significant interest in the context of cardiovascular and thrombotic diseases. This technical guide provides a comprehensive overview of the discovery of this compound, its mechanism of action, and a detailed, albeit representative, synthesis pathway. Quantitative data on its biological activity are presented in tabular format for clarity, and key experimental protocols are detailed. Visual diagrams of signaling pathways and experimental workflows are included to facilitate understanding.

Discovery and Rationale

The discovery of this compound is rooted in the extensive research on the role of thromboxane A2 in hemostasis and thrombosis. TXA2, predominantly produced by platelets, is a powerful mediator of platelet aggregation and a potent vasoconstrictor. Elevated levels of TXA2 are associated with an increased risk of thrombotic events, including myocardial infarction and stroke. Therefore, the inhibition of TXA2 synthesis emerged as a promising therapeutic strategy.

Early research focused on non-selective inhibitors of the cyclooxygenase (COX) enzymes, such as aspirin, which block the formation of both pro-thrombotic thromboxanes and anti-thrombotic prostacyclins. The development of selective thromboxane synthase inhibitors, like this compound, represented a more targeted approach, aiming to specifically block the production of TXA2 while potentially redirecting prostaglandin endoperoxide precursors towards the synthesis of beneficial prostacyclins in the endothelium. This compound, an imidazole derivative, was identified as a potent and selective inhibitor of this enzyme.

Mechanism of Action

This compound exerts its pharmacological effect by selectively inhibiting the enzyme thromboxane A2 synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2) in platelets and other cells. By blocking this step, this compound leads to a significant reduction in the levels of TXA2. The accumulated PGH2 can then be utilized by other enzymes, such as prostacyclin synthase in endothelial cells, to produce prostacyclin (PGI2), a potent inhibitor of platelet aggregation and a vasodilator. This dual effect – reduction of a pro-thrombotic agent and potential increase of an anti-thrombotic agent – forms the basis of this compound's therapeutic potential.

Signaling Pathway of Thromboxane A2 Synthesis and Inhibition by this compound

Figure 1. Signaling pathway of thromboxane A2 synthesis and the inhibitory action of this compound.

Quantitative Data

The biological activity of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Species | Assay System | Agonist | IC50 |

| Thromboxane B2 Synthesis Inhibition | Human | Platelet Rich Plasma | - | 868 ± 68 µM |

| Platelet Aggregation Inhibition | Human | Whole Blood | Collagen | 318 µM |

| Platelet Aggregation Inhibition | Human | Whole Blood | ADP | 797 µM |

Table 2: Pharmacokinetic Parameters of this compound in Animal Models (10 mg/kg dose)

| Species | Administration | Cmax (µg/mL) | Tmax (h) | t1/2β (h) | Bioavailability (%) |

| Rat | Oral | 15.96 | ~0.33 | ~0.22 (i.v.) | 79.1 |

| Rabbit | Oral | 2.04 | ~1.50 | ~0.28 (i.v.) | 21.7 |

| Dog | Oral | 18.60 | ~0.44 | ~0.45 (i.v.) | 59.3 |

Synthesis Pathway

Representative Synthesis of a 3-(1H-imidazol-1-ylmethyl)-2-methyl-1-indanone Derivative

The synthesis can be envisioned to proceed in three main stages:

-

Formation of the 2-methyl-1-indanone scaffold: This can be achieved through a Friedel-Crafts acylation of a suitable benzene derivative with crotonyl chloride, followed by an intramolecular cyclization.

-

Halogenation at the 3-position: The 2-methyl-1-indanone is then halogenated at the alpha-position to the carbonyl group, typically using N-bromosuccinimide (NBS) or a similar reagent, to introduce a reactive handle.

-

Nucleophilic substitution with imidazole: The final step involves the nucleophilic substitution of the halogen with imidazole to form the desired product.

Figure 2. A plausible synthetic workflow for the core structure of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Platelet Aggregation Inhibition Assay (Light Transmission Aggregometry)

This assay measures the ability of a compound to inhibit platelet aggregation in response to an agonist.

Methodology:

-

Blood Collection: Whole blood is drawn from healthy, drug-free volunteers into tubes containing 3.2% sodium citrate as an anticoagulant.

-

Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

-

The citrated blood is centrifuged at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.

-

The remaining blood is centrifuged at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.

-

-

Platelet Count Adjustment: The platelet count in the PRP is adjusted to a standard concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

-

Incubation: Aliquots of PRP are incubated with various concentrations of this compound or vehicle control at 37°C for a specified time.

-

Aggregation Measurement:

-

The PRP samples are placed in an aggregometer, and the baseline light transmission is set using PPP (representing 100% aggregation) and PRP (representing 0% aggregation).

-

An agonist (e.g., collagen or ADP) is added to the PRP to induce aggregation.

-

The change in light transmission is recorded over time as platelets aggregate.

-

-

Data Analysis: The percentage of aggregation inhibition is calculated by comparing the aggregation in the presence of this compound to that of the vehicle control. The IC50 value is determined from the dose-response curve.

Figure 3. Experimental workflow for the platelet aggregation inhibition assay.

Thromboxane B2 Synthesis Inhibition Assay (ELISA)

This assay quantifies the amount of thromboxane B2 (the stable metabolite of TXA2) produced by platelets.

Methodology:

-

Sample Preparation: Platelet-rich plasma (PRP) is prepared as described in the platelet aggregation assay.

-

Incubation: Aliquots of PRP are incubated with various concentrations of this compound or vehicle control at 37°C.

-

Stimulation: Platelet activation and subsequent TXA2 synthesis are induced by adding an agonist like collagen or arachidonic acid.

-

Reaction Termination: After a set incubation period, the reaction is stopped, often by adding a chelating agent like EDTA and placing the samples on ice.

-

Sample Processing: The samples are centrifuged to pellet the platelets, and the supernatant containing the released TXB2 is collected.

-

ELISA Procedure:

-

The collected supernatant is diluted as necessary.

-

The samples and standards are added to a microplate pre-coated with a capture antibody specific for TXB2.

-

A conjugated detection antibody is added, followed by a substrate solution.

-

The color development is stopped, and the absorbance is read using a microplate reader.

-

-

Data Analysis: A standard curve is generated from the absorbance values of the known standards. The concentration of TXB2 in the samples is determined from the standard curve, and the percentage of inhibition by this compound is calculated.

Conclusion

This compound is a well-characterized selective thromboxane synthase inhibitor with demonstrated efficacy in inhibiting platelet aggregation and thromboxane production in preclinical models. Its mechanism of action offers a targeted approach to antiplatelet therapy. While the specific details of its commercial synthesis are proprietary, the fundamental synthetic strategies for its core chemical structure are understood within the field of medicinal chemistry. The experimental protocols outlined provide a robust framework for the continued investigation of this compound and other molecules in this class. Further research and clinical development are necessary to fully elucidate its therapeutic potential in human diseases.

Camonagrel (CAS 105920-77-2): A Technical Guide for Researchers

An In-depth Examination of the Potent and Selective Thromboxane Synthase Inhibitor

This technical guide provides a comprehensive overview of Camonagrel (CAS 105920-77-2), a potent and selective inhibitor of thromboxane synthase. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed exploration of its physicochemical properties, mechanism of action, pharmacological effects, and relevant experimental protocols.

Core Properties of this compound

This compound is a small molecule belonging to the indan and imidazole structural classes. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 105920-77-2 | [1][2] |

| Molecular Formula | C15H16N2O3 | [1] |

| Molecular Weight | 272.30 g/mol | [1] |

| Synonyms | 5-[2-(1H-Imidazol-1-yl)ethoxy]indane-1-carboxylic acid | [3] |

Mechanism of Action and Signaling Pathway

This compound exerts its pharmacological effects primarily through the selective inhibition of thromboxane A2 synthase (TXAS), a key enzyme in the arachidonic acid cascade. This inhibition disrupts the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2), a potent mediator of platelet aggregation and vasoconstriction. The selective nature of this compound is highlighted by its minimal effect on cyclooxygenase (COX) and prostacyclin synthase. This leads to a redirection of PGH2 metabolism towards the synthesis of prostacyclin (PGI2), a vasodilator and inhibitor of platelet aggregation, further contributing to its antithrombotic effects.

References

- 1. compbio.com [compbio.com]

- 2. A comparative study between light transmission aggregometry and flow cytometric platelet aggregation test for the identification of platelet function defects in patients with bleeding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Streptozotocin induced diabetic retinopathy in rat and the expression of vascular endothelial growth factor and its receptor - PMC [pmc.ncbi.nlm.nih.gov]

Camonagrel: A Technical Guide on Physicochemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data on the solubility and stability of camonagrel, a potent and selective thromboxane A2 synthase inhibitor. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also furnishes detailed, representative experimental protocols for determining these crucial physicochemical properties. Furthermore, it elucidates the well-documented mechanism of action of this compound through a detailed signaling pathway diagram.

Quantitative Data

Quantitative solubility and stability data for this compound are not extensively reported in peer-reviewed publications or publicly available databases. The following tables are structured to accommodate such data as it becomes available and to highlight the current gaps in knowledge.

Table 1: this compound Solubility Data

| Solvent | Solubility | Method | Reference |

| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Not Specified | [1] |

| Water | Data Not Available | - | - |

| Phosphate-Buffered Saline (PBS) | Data Not Available | - | - |

| Ethanol | Data Not Available | - | - |

| Methanol | Data Not Available | - | - |

Note: While commercial suppliers indicate solubility in DMSO, specific quantitative values (e.g., mg/mL or mM) are not provided. For biological assays, stock solutions are typically prepared in 100% DMSO and then diluted into aqueous buffers, though precipitation may occur at higher concentrations.

Table 2: this compound Stability Data

| Condition | Parameter | Result | Method | Reference |

| Storage | Recommended | 0°C (Short Term), -20°C (Long Term)[1] | Not Specified | [1] |

| Forced Degradation | Hydrolysis (Acidic, Basic) | Data Not Available | - | - |

| Oxidation | Data Not Available | - | - | |

| Photostability | Data Not Available | - | - | |

| Thermal | Data Not Available | - | - |

Note: The provided storage conditions are recommendations from a commercial supplier and do not constitute a comprehensive stability profile.

Experimental Protocols

The following are detailed, representative methodologies for determining the solubility and stability of a drug substance like this compound, based on established scientific principles and regulatory guidelines.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Objective: To determine the saturation concentration of this compound in various solvents at a controlled temperature.

Materials:

-

This compound (crystalline solid)

-

Selected solvents (e.g., Water, PBS pH 7.4, 0.1 N HCl, DMSO, Ethanol)

-

Shaker bath or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a validated analytical method for this compound

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent. The excess solid should be visually apparent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After the incubation period, allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

-

Carefully withdraw a sample from the supernatant of each vial.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Calculate the solubility as the average concentration from at least three replicate experiments for each solvent.

Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies are typically performed according to the International Council for Harmonisation (ICH) guidelines.

Objective: To evaluate the stability of this compound under various stress conditions.

Materials:

-

This compound (solid and in solution)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Photostability chamber

-

Temperature- and humidity-controlled ovens

-

HPLC system with a validated stability-indicating method

Procedure:

-

Acid and Base Hydrolysis:

-

Prepare solutions of this compound in 0.1 N HCl and 0.1 N NaOH.

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

-

At specified time points, withdraw samples, neutralize them, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Prepare a solution of this compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Store the solution at room temperature for a defined period.

-

Analyze samples by HPLC at various time points.

-

-

Thermal Degradation:

-

Expose solid this compound to dry heat in an oven at an elevated temperature (e.g., 80°C).

-

Expose a solution of this compound to the same thermal stress.

-

Analyze samples at different time intervals.

-

-

Photostability:

-

Expose solid this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be protected from light.

-

Analyze the exposed and control samples by HPLC.

-

Analysis: For all stress conditions, the HPLC analysis should be capable of separating the intact drug from any degradation products. The percentage of degradation should be calculated, and the major degradation products should be characterized if possible.

Mechanism of Action and Signaling Pathway

This compound is a potent and selective inhibitor of thromboxane A2 (TXA2) synthase.[2][3][4] Its mechanism of action involves the redirection of prostaglandin endoperoxide metabolism. In platelets, arachidonic acid is converted to prostaglandin G2 (PGG2) and then to prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes. Thromboxane synthase then converts PGH2 into TXA2, a potent vasoconstrictor and platelet aggregator.

By inhibiting thromboxane synthase, this compound prevents the formation of TXA2. This leads to an accumulation of PGH2, which can then be shunted towards the synthesis of other prostaglandins, such as prostacyclin (PGI2), particularly in the presence of endothelial cells. PGI2 is a vasodilator and a potent inhibitor of platelet aggregation. Therefore, the therapeutic effect of this compound is twofold: it reduces the pro-thrombotic effects of TXA2 and increases the anti-thrombotic effects of PGI2.

This compound's Signaling Pathway```dot

References

- 1. This compound Supplier | CAS 105920-77-2 | AOBIOUS [aobious.com]

- 2. The mechanism of anti-thrombotic, thrombolytic and fibrinolytic actions of this compound--a new thromboxane synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound, a selective inhibitor of platelet thromboxane synthase, on the platelet-subendothelium interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of this compound, a selective thromboxane synthase inhibitor, on retinal vascularization in experimental diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro Effects of Camonagrel on Platelet Function

This technical guide provides a comprehensive overview of the in vitro effects of this compound, a selective thromboxane synthase inhibitor, on platelet function. It details the compound's mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the core concepts and workflows.

Mechanism of Action

This compound exerts its primary antiplatelet effect by selectively inhibiting the enzyme thromboxane A2 synthase.[1] This enzyme is crucial in the final step of thromboxane A2 (TXA2) biosynthesis within platelets. TXA2 is a potent vasoconstrictor and a key mediator of platelet activation and aggregation.[2]

By blocking thromboxane synthase, this compound leads to two significant downstream effects:

-

Inhibition of TXA2 Production : The direct inhibition of the enzyme drastically reduces the synthesis of TXA2 from its precursor, prostaglandin endoperoxide H2 (PGH2).[1] This removes a primary stimulus for platelet aggregation.

-

Metabolic Shifting of Prostaglandin Endoperoxides : The accumulation of PGH2, due to the enzymatic block, results in its redirection toward alternative metabolic pathways. Specifically, PGH2 can be utilized by adjacent cells like leukocytes or endothelial cells to produce prostacyclin (PGI2), a potent inhibitor of platelet aggregation.[3][4] This increase in PGI2, which acts by elevating intracellular cyclic adenosine monophosphate (cAMP) levels, contributes significantly to this compound's overall antiplatelet activity.[3][5]

This dual mechanism—direct inhibition of an aggregating agent (TXA2) and indirect stimulation of an inhibitory pathway (PGI2/cAMP)—underpins this compound's function.

Caption: Mechanism of this compound action on the arachidonic acid cascade.

Quantitative Data Summary

The in vitro efficacy of this compound has been quantified through various assays. The following tables summarize the reported 50% inhibitory concentrations (IC50) and other key findings.

Table 1: IC50 of this compound on Platelet Aggregation in Whole Blood

| Inducing Agonist | IC50 (µmol/L) | Source |

|---|---|---|

| Collagen | 318 | [1] |

| Adenosine 5'-diphosphate (ADP) | 797 |[1] |

Table 2: IC50 of this compound on Eicosanoid Synthesis

| Analyte | Effect | IC50 (µmol/L) | Source |

|---|---|---|---|

| Thromboxane B2 (TXB2) | Inhibition | 868 ± 68 | [1] |

| Prostaglandin E2 (PGE2) | No significant inhibition | >2,000 |[1] |

Table 3: Other In Vitro Effects

| Parameter | Observation | Concentration Range | Source |

|---|---|---|---|

| Platelet-Subendothelium Interaction | Reduction in surface coverage by platelets under flow conditions. | Lower than concentrations that inhibit aggregation. | [1] |

| P-selectin Mediated Adhesion | Dose-dependent restoration of vessel wall anti-adhesive potency. | 3 - 100 µM | [4] |

| Leukocyte 6-keto-PGF1α | Level increased, indicating a rise in prostacyclin synthesis. | Not specified |[1] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the in vitro effects of this compound.

Platelet Aggregation Assay (Whole Blood Impedance Aggregometry)

This method measures platelet aggregation in a whole blood sample by detecting changes in electrical impedance between two electrodes.

Objective: To determine the IC50 of this compound against platelet aggregation induced by various agonists.

Materials:

-

Freshly drawn human venous blood collected into tubes containing 3.8% trisodium citrate.

-

Platelet agonists: Collagen, Adenosine 5'-diphosphate (ADP).

-

This compound stock solution.

-

Isotonic saline.

-

Whole blood aggregometer.

Procedure:

-

Blood Collection: Collect blood via clean venipuncture, ensuring minimal stasis. The first few milliliters should be discarded.

-

Sample Preparation: Gently mix the anticoagulated blood. Allow the sample to rest for 30 minutes at room temperature before use.

-

Incubation: Dilute the whole blood sample 1:1 with isotonic saline. Add varying concentrations of this compound or vehicle control to the diluted blood and incubate for a specified time (e.g., 5-10 minutes) at 37°C.

-

Aggregation Measurement: Place the sample into the aggregometer cuvette with a stir bar and allow it to equilibrate to 37°C.

-

Initiation of Aggregation: Add a specific concentration of an agonist (e.g., collagen, ADP) to initiate platelet aggregation.

-

Data Recording: Record the change in impedance over time (typically 5-10 minutes). The maximum aggregation is determined from the resulting curve.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the this compound concentration.[6][7]

Caption: Workflow for whole blood platelet aggregation assay.

Thromboxane B2 (TXB2) Synthesis Assay

This protocol describes the measurement of TXB2, the stable metabolite of TXA2, typically using a competitive enzyme-linked immunosorbent assay (ELISA).

Objective: To determine the IC50 of this compound for the inhibition of TXB2 synthesis.

Materials:

-

Platelet-rich plasma (PRP) or whole blood.

-

This compound stock solution.

-

Agonist (e.g., arachidonic acid or collagen) to stimulate TXA2 production.

-

Indomethacin or another cyclooxygenase inhibitor to stop the reaction.

-

Commercial TXB2 ELISA kit.

-

Microplate reader.

Procedure:

-

Sample Preparation: Prepare PRP by centrifuging citrated whole blood at a low speed (e.g., 180 x g for 15 minutes).[8]

-

Incubation: Pre-incubate the PRP or whole blood with various concentrations of this compound or vehicle for 10 minutes at 37°C.

-

Stimulation: Add an agonist to trigger arachidonic acid metabolism and TXA2 synthesis. Incubate for a defined period (e.g., 5 minutes).

-

Reaction Termination: Stop the enzymatic reaction by adding a cyclooxygenase inhibitor like indomethacin and immediately placing the samples on ice.

-

Sample Processing: Centrifuge the samples at a high speed to obtain platelet-free plasma.

-

ELISA Protocol: Perform the TXB2 ELISA on the resulting plasma according to the manufacturer's instructions. This typically involves adding samples and standards to a plate pre-coated with a TXB2 antibody, adding a horseradish peroxidase (HRP)-conjugated TXB2, incubating, washing, and adding a substrate.

-

Data Analysis: Measure the absorbance using a microplate reader. Calculate the TXB2 concentration from a standard curve. Determine the IC50 value for TXB2 inhibition.

Platelet Adhesion Assay under Flow Conditions

This assay evaluates the ability of platelets to adhere to a subendothelial matrix under arterial shear stress, mimicking physiological conditions.

Objective: To assess the effect of this compound on platelet adhesion and thrombus formation.

Materials:

-

Perfusion chamber system.

-

Coverslips coated with extracellular matrix (e.g., collagen).[9]

-

Anticoagulated whole blood.

-

This compound stock solution.

-

Fluorescently labeled anti-platelet antibody (e.g., anti-CD41).

-

Fluorescence microscope and image analysis software.

Procedure:

-

Blood Incubation: Pre-incubate whole blood with this compound or vehicle control at 37°C.

-

Chamber Assembly: Assemble the perfusion chamber with a collagen-coated coverslip.

-

Perfusion: Perfuse the treated blood through the chamber at a defined wall shear rate (e.g., 1000 s⁻¹) for a set duration (e.g., 5 minutes).

-

Washing: Wash the chamber with a buffer to remove non-adherent blood cells.

-

Staining (optional): If real-time imaging was not used, fix the adhered platelets and stain them with a fluorescently labeled antibody.

-

Imaging: Acquire images of the coverslip using fluorescence microscopy.

-

Data Analysis: Use image analysis software to quantify the percentage of the surface area covered by platelets and the size of thrombi. Compare the results from this compound-treated samples to the vehicle control.[1]

References

- 1. Effects of this compound, a selective inhibitor of platelet thromboxane synthase, on the platelet-subendothelium interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective and nonselective inhibition of thromboxane formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The mechanism of anti-thrombotic, thrombolytic and fibrinolytic actions of this compound--a new thromboxane synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An inhibitory effect of this compound-a new thromboxane synthase inhibitor, on P-selectin-mediated platelet/PMN adhesion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel roles of cAMP/cGMP-dependent signaling in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. State of the Art in Platelet Function Testing - PMC [pmc.ncbi.nlm.nih.gov]

Camonagrel's Role in Prostaglandin Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camonagrel is a potent and selective inhibitor of thromboxane A2 synthase, a critical enzyme in the prostaglandin metabolism cascade. By selectively blocking the conversion of prostaglandin endoperoxides to thromboxane A2, this compound effectively redirects the metabolic pathway towards the synthesis of other key prostanoids, most notably prostacyclin (PGI2). This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on various components of the prostaglandin pathway, and detailed descriptions of the experimental protocols used to elucidate its function. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of prostaglandin metabolism and the development of novel anti-thrombotic agents.

Introduction to Prostaglandin Metabolism and the Role of Thromboxane A2

Prostaglandins are a group of bioactive lipid compounds derived from arachidonic acid that play crucial roles in a wide array of physiological and pathological processes, including inflammation, hemostasis, and vascular tone regulation. The biosynthesis of prostaglandins is initiated by the action of cyclooxygenase (COX) enzymes, which convert arachidonic acid into the unstable intermediate prostaglandin H2 (PGH2). PGH2 serves as a common substrate for various terminal synthases that produce different prostaglandins, each with distinct biological activities.

Thromboxane A2 (TXA2), synthesized from PGH2 by thromboxane A2 synthase, is a potent vasoconstrictor and promoter of platelet aggregation. In contrast, prostacyclin (PGI2), synthesized by prostacyclin synthase, is a vasodilator and a potent inhibitor of platelet aggregation. The balance between TXA2 and PGI2 is critical for maintaining cardiovascular homeostasis.

This compound: A Selective Thromboxane A2 Synthase Inhibitor

This compound is an imidazole derivative that acts as a selective and potent inhibitor of thromboxane A2 synthase.[1] Its mechanism of action involves the specific blockade of the enzyme responsible for converting PGH2 into TXA2. This selective inhibition leads to a significant reduction in TXA2 levels while simultaneously shunting the accumulated PGH2 substrate towards the prostacyclin and prostaglandin E2 pathways, although the effect on PGE2 appears to be minimal.[2][3]

Signaling Pathway of this compound's Action

The following diagram illustrates the effect of this compound on the prostaglandin metabolism pathway.

Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound on various biological parameters.

Table 1: In Vitro Inhibitory Effects of this compound

| Parameter | Agonist | IC50 (µmol/l) | Reference |

| Platelet Aggregation (whole blood) | Collagen | 318 | [3] |

| Platelet Aggregation (whole blood) | Adenosine 5'-diphosphate (ADP) | 797 | [3] |

| Thromboxane B2 Synthesis | - | 868 ± 68 | [3] |

| Prostaglandin E2 Synthesis | - | > 2,000 | [3] |

Table 2: In Vivo Effects of this compound in a Diabetic Rat Model

| Treatment Group | Dose (mg/kg/day) | Prostacyclin Synthesis Increase (%) | Retinal Vascularity Increase (%) | Reference | |---|---|---|---| | Dazoxiben | 100 | 78 | 74 |[4] | | this compound | 100 | 154 | 183 |[4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

Thromboxane Synthase Activity Assay

The inhibitory effect of this compound on thromboxane synthase can be determined using various in vitro assay systems. A common approach involves incubating purified or microsomal preparations of thromboxane synthase with the substrate PGH2 in the presence and absence of the inhibitor. The product, TXA2, is unstable and is typically measured as its stable metabolite, thromboxane B2 (TXB2), using techniques such as radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS/MS).

Illustrative Workflow for Thromboxane Synthase Inhibition Assay:

Platelet Aggregation Assay

The effect of this compound on platelet aggregation is a key measure of its functional activity. Light Transmission Aggregometry (LTA) is a standard method used for this purpose. In this assay, platelet-rich plasma (PRP) is stirred in a cuvette, and an aggregating agent (e.g., collagen, ADP) is added. The change in light transmission through the PRP is measured as platelets aggregate.

General Protocol for Light Transmission Aggregometry:

-

Blood Collection: Whole blood is collected from healthy human volunteers into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

-

PRP Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to obtain platelet-rich plasma (PRP). The remaining blood is centrifuged at a higher speed to obtain platelet-poor plasma (PPP), which is used as a reference.

-

Assay Procedure:

-

PRP is placed in a cuvette with a stir bar and warmed to 37°C.

-

A baseline light transmission is established.

-

This compound or a vehicle control is added to the PRP and incubated for a specified time.

-

An aggregating agent (e.g., collagen or ADP) is added to induce platelet aggregation.

-

The change in light transmission is recorded over time.

-

-

Data Analysis: The extent of platelet aggregation is quantified, and the IC50 value for this compound is determined.

Measurement of Prostaglandins

Accurate quantification of various prostaglandins is essential to understand the metabolic shift induced by this compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.

General Workflow for Prostaglandin Measurement by LC-MS/MS:

In Vivo Models

Streptozotocin-Induced Diabetic Retinopathy in Rats: This model is used to study the effects of this compound on vascular complications associated with diabetes. Diabetes is induced in rats by a single intraperitoneal injection of streptozotocin. The development of diabetic retinopathy is monitored over time, and the effects of this compound treatment on parameters such as retinal vascularization are assessed.[4]

Extracorporeal Thrombogenesis in Cats: This model is used to evaluate the anti-thrombotic effects of this compound in a setting that mimics thrombosis in humans. An extracorporeal circuit is established in anesthetized cats, and the formation of thrombi is monitored in the presence and absence of this compound.[1]

Conclusion

This compound is a selective thromboxane A2 synthase inhibitor that effectively redirects prostaglandin metabolism, leading to a decrease in the pro-thrombotic and vasoconstrictive thromboxane A2 and an increase in the anti-thrombotic and vasodilatory prostacyclin. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other selective thromboxane synthase inhibitors in cardiovascular and other diseases where prostaglandin metabolism is dysregulated. The detailed methodologies presented herein can be adapted and applied to the investigation of other compounds targeting the prostaglandin pathway.

References

- 1. Determination of 6-keto prostaglandin F1α and its metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. plateletservices.com [plateletservices.com]

The Pharmacodynamics of Camonagrel: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical pharmacodynamics of Camonagrel, a selective thromboxane synthase inhibitor. The information presented herein is curated from key preclinical studies to assist researchers in understanding its mechanism of action and to provide a foundation for future investigations.

Core Mechanism of Action

This compound is a potent and selective inhibitor of thromboxane A2 synthase, a key enzyme in the arachidonic acid cascade. By blocking this enzyme, this compound effectively reduces the production of thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation.[1][2][3] This targeted inhibition leads to a decrease in platelet aggregation and a subsequent reduction in thrombus formation.

Furthermore, the inhibition of thromboxane synthase can redirect the metabolic pathway of prostaglandin endoperoxides (PGG2 and PGH2) towards the synthesis of prostacyclin (PGI2) in endothelial cells.[2][4] Prostacyclin is a vasodilator and a potent inhibitor of platelet aggregation, thereby contributing to the overall anti-thrombotic effect of this compound. This dual action of inhibiting a pro-aggregatory and vasoconstrictive mediator while potentially increasing an anti-aggregatory and vasodilatory one underscores the therapeutic potential of this compound.

Below is a diagram illustrating the signaling pathway of this compound's mechanism of action.

In Vitro Pharmacodynamics

Inhibition of Platelet Aggregation and Thromboxane B2 Synthesis

In vitro studies using human whole blood have demonstrated this compound's ability to inhibit platelet aggregation induced by various agonists. The 50% inhibitory concentrations (IC50) were determined to be between 318 and 797 µM for collagen and adenosine 5'-diphosphate (ADP) induced aggregation, respectively.[1] The IC50 for the inhibition of thromboxane B2 (TXB2) synthesis, the stable metabolite of TXA2, was found to be 868 ± 68 µM.[1]

| Parameter | Agonist | IC50 (µM) | Reference |

| Platelet Aggregation | Collagen | 318 | [1] |

| Platelet Aggregation | ADP | 797 | [1] |

| Thromboxane B2 Synthesis | - | 868 ± 68 | [1] |

Effect on P-selectin Mediated Platelet/Polymorphonuclear Leukocyte Adhesion

This compound has also been shown to dose-dependently restore the anti-adhesive potency of the arterial wall on P-selectin mediated platelet/polymorphonuclear (PMN) leukocyte adhesion in an in vitro model.[4] This effect is attributed to the augmentation of prostacyclin formation by the vessel wall, suggesting an additional anti-inflammatory and anti-thrombotic mechanism.[4]

In Vivo Pharmacodynamics in a Diabetic Rat Model

A key preclinical study investigated the effects of this compound in a streptozotocin-induced diabetic rat model, a condition associated with platelet hyperactivity and increased risk of ischemic retinopathy.[2]

Dose-Dependent Effects on Platelet Function and Prostanoid Balance

Oral administration of this compound for 90 days in diabetic rats resulted in a dose-dependent reduction in platelet aggregation and thromboxane synthesis.[2] Notably, this compound also produced a significant, dose-dependent increase in prostacyclin synthesis.[2]

| Dose (mg/kg/day, p.o.) | Reduction in Platelet Aggregation | Reduction in Thromboxane Synthesis | Increase in Prostacyclin Synthesis | Reference |

| 10 | Dose-dependent | Dose-dependent | Not specified | [2] |

| 50 | Dose-dependent | Dose-dependent | Not specified | [2] |

| 100 | Dose-dependent | Dose-dependent | 154% | [2] |

Effect on Retinal Vascularization

In the same diabetic rat model, this compound treatment led to a significant and dose-dependent increase in retinal vascularity, suggesting a protective effect against ischemic diabetic retinopathy.[2] At a dose of 100 mg/kg/day, this compound increased retinal vascularity by 183%.[2] A direct linear correlation was observed between prostacyclin synthesis and the degree of retinal vascularization.[2]

| Dose (mg/kg/day, p.o.) | Increase in Retinal Vascularity | Reference |

| 10 | Dose-dependent | [2] |

| 50 | Dose-dependent | [2] |

| 100 | 183% | [2] |

Experimental Protocols

In Vitro Platelet Aggregation in Whole Blood

This protocol is a generalized procedure for assessing platelet aggregation in whole blood, based on standard laboratory methods.

-

Blood Collection: Whole blood is drawn from healthy human volunteers into tubes containing 3.2% sodium citrate as an anticoagulant.

-

Incubation: Aliquots of whole blood are incubated with varying concentrations of this compound or a vehicle control for a specified time at 37°C.

-

Aggregation Induction: Platelet aggregation is initiated by adding a known agonist, such as collagen or ADP, to the blood samples.

-

Measurement: The change in electrical impedance is measured over time using a whole blood aggregometer. As platelets aggregate, they adhere to the electrodes, causing an increase in impedance.

-

Data Analysis: The percentage of platelet aggregation is calculated from the change in impedance. IC50 values are determined by plotting the percentage of inhibition against the concentration of this compound.

Thromboxane B2 and 6-keto-Prostaglandin F1α Immunoassays

This section outlines a general procedure for the quantification of TXB2 and 6-keto-PGF1α (the stable metabolite of prostacyclin) in plasma or other biological fluids using commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kits.

References

- 1. Measurement of 6-keto-prostaglandin E1 alpha in human plasma with radioimmunoassay: effect of prostacyclin infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4.6. Retinal Angiogenesis Quantification [bio-protocol.org]

- 3. resources.novusbio.com [resources.novusbio.com]

- 4. plateletservices.com [plateletservices.com]

Investigating the Anti-thrombotic Properties of Camonagrel: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camonagrel is a potent and selective thromboxane A2 synthase inhibitor that has demonstrated significant anti-thrombotic properties in preclinical studies. By diverting prostaglandin metabolism from the pro-aggregatory thromboxane A2 (TXA2) to the anti-aggregatory prostacyclin (PGI2), this compound effectively modulates platelet activation and thrombus formation. This technical guide provides an in-depth overview of the core anti-thrombotic characteristics of this compound, including its mechanism of action, quantitative efficacy data from key preclinical experiments, and detailed experimental methodologies. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel anti-platelet therapies.

Mechanism of Action

This compound exerts its anti-thrombotic effect by selectively inhibiting the enzyme thromboxane A2 synthase. This enzyme is responsible for the conversion of prostaglandin H2 (PGH2) into thromboxane A2 (TXA2), a potent vasoconstrictor and platelet agonist. By blocking this pathway, this compound effectively reduces the levels of TXA2.

A key consequence of this inhibition is the redirection of the PGH2 substrate towards the synthesis of other prostaglandins, most notably prostacyclin (PGI2), by prostacyclin synthase in endothelial cells. PGI2 is a powerful vasodilator and a potent inhibitor of platelet aggregation. Therefore, this compound's mechanism of action is twofold: it decreases the production of a pro-thrombotic agent (TXA2) while simultaneously increasing the production of an anti-thrombotic agent (PGI2). This dual action contributes to its significant anti-platelet and potential thrombolytic effects.[1]

Signaling Pathway of this compound's Action

Quantitative Preclinical Data

The anti-thrombotic efficacy of this compound has been quantified in several key preclinical assays. The following tables summarize the available data on its inhibitory concentrations (IC50) for platelet aggregation and thromboxane B2 (TXB2) synthesis, a stable metabolite of TXA2.

| Parameter | Agonist | IC50 (µM) | Species | Assay Type | Reference |

| Platelet Aggregation | Collagen | 318 | Human | Whole Blood Aggregometry | [2] |

| ADP | 797 | Human | Whole Blood Aggregometry | [2] | |

| Thromboxane Synthesis | - | 868 ± 68 | Human | Inhibition of TXB2 Synthesis | [2] |

Table 1: In Vitro Efficacy of this compound

Detailed Experimental Protocols

In Vitro Platelet Aggregation Assay (Light Transmission Aggregometry)

This protocol outlines the general procedure for assessing the effect of this compound on platelet aggregation using Light Transmission Aggregometry (LTA).

Objective: To determine the concentration-dependent inhibitory effect of this compound on platelet aggregation induced by various agonists.

Materials:

-

This compound

-

Platelet agonists (e.g., Collagen, Adenosine Diphosphate - ADP)

-

Human whole blood (collected in 3.8% sodium citrate)

-

Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)

-

Light Transmission Aggregometer

Procedure:

-

Preparation of Platelet-Rich and Platelet-Poor Plasma:

-

Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

-

Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

-

Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

-

-

Incubation with this compound:

-

Pre-incubate aliquots of PRP with varying concentrations of this compound or vehicle control for a specified period (e.g., 10-30 minutes) at 37°C.

-

-

Induction of Platelet Aggregation:

-

Place the PRP samples in the aggregometer cuvettes with a stir bar.

-

Add a specific concentration of a platelet agonist (e.g., Collagen or ADP) to initiate aggregation. The specific concentrations of agonists used in the this compound studies are not publicly available but typically range from 1-10 µg/mL for collagen and 2-20 µM for ADP.

-

Record the change in light transmission for a set duration (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The percentage of platelet aggregation is calculated relative to the light transmission of PPP (representing 100% aggregation) and PRP (representing 0% aggregation).

-

Plot the percentage of inhibition of aggregation against the concentration of this compound to determine the IC50 value.

-

In Vivo Rabbit Carotid Artery Thrombosis Model

This protocol provides a general framework for evaluating the anti-thrombotic efficacy of this compound in a rabbit model of arterial thrombosis. Specific details of the protocol used in this compound studies are not fully available in the public domain.

Objective: To assess the ability of this compound to prevent or reduce thrombus formation in a live animal model.

Materials:

-

New Zealand White Rabbits

-

Anesthetics (e.g., ketamine, xylazine)

-

Surgical instruments

-

Thrombosis induction method (e.g., electrical stimulation, ferric chloride application)

-

Flow probe for blood flow measurement

-

This compound formulation for in vivo administration

Procedure:

-

Animal Preparation and Anesthesia:

-

Anesthetize the rabbit according to approved institutional protocols.

-

Surgically expose the carotid artery.

-

-

Drug Administration:

-

Administer this compound or vehicle control through an appropriate route (e.g., intravenous, oral). The dose and timing of administration relative to thrombosis induction are critical parameters that need to be determined based on the pharmacokinetic profile of the drug. A study on the pharmacokinetics of this compound in rabbits suggests a dose of 10 mg/kg has been used.[1]

-

-

Induction of Thrombosis:

-

Place a flow probe around the carotid artery to monitor blood flow.

-

Induce thrombosis using a standardized method. For example, applying a filter paper saturated with a ferric chloride solution to the arterial surface for a specific duration.

-

-

Monitoring and Endpoint Measurement:

-

Continuously monitor blood flow in the carotid artery. A decrease in blood flow indicates thrombus formation.

-

The primary endpoint is often the time to occlusion (cessation of blood flow).

-

After a set period, the animal is euthanized, and the arterial segment can be excised for histological analysis to quantify thrombus size and composition.

-

-

Data Analysis:

-

Compare the time to occlusion and/or thrombus weight between the this compound-treated and control groups.

-

Clinical Data

To date, extensive clinical trial data for this compound specifically for anti-thrombotic indications in humans is not widely available in the public domain. The majority of publicly accessible clinical trial information is for a different drug, "Camrelizumab," an anti-PD-1 antibody. One study in patients with peripheral atherosclerosis indicated that an oral dose of 800 mg of this compound suppressed TXA2 generation by 99.5% and doubled the plasma level of 6-keto-PGF1α, the stable metabolite of PGI2.[1] Further investigation is required to ascertain the current clinical development status of this compound for anti-thrombotic therapies.

Conclusion

This compound's unique dual mechanism of action, involving the inhibition of the pro-thrombotic TXA2 and the potentiation of the anti-thrombotic PGI2, positions it as a promising anti-platelet agent. Preclinical data robustly supports its efficacy in inhibiting platelet aggregation and thrombus formation. The experimental protocols detailed in this guide provide a foundation for further investigation and comparative studies. While the lack of extensive clinical data is a current limitation, the strong preclinical profile of this compound warrants further exploration of its therapeutic potential in thrombotic disorders.

References

- 1. The mechanism of anti-thrombotic, thrombolytic and fibrinolytic actions of this compound--a new thromboxane synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of this compound, a selective inhibitor of platelet thromboxane synthase, on the platelet-subendothelium interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Camonagrel's Impact on Cellular Signaling Cascades: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Camonagrel is a potent and selective inhibitor of thromboxane A2 synthase, a key enzyme in the arachidonic acid cascade. By preventing the synthesis of thromboxane A2 (TXA2), this compound effectively modulates a range of physiological and pathological processes, primarily related to platelet aggregation and vascular tone. This technical guide provides an in-depth exploration of this compound's mechanism of action and its subsequent impact on critical cellular signaling cascades. While direct experimental evidence for this compound's effects on all downstream pathways is still emerging, this paper synthesizes the established signaling of the TXA2 receptor to elucidate the expected molecular consequences of this compound administration. This guide includes a summary of quantitative data, detailed experimental protocols for relevant assays, and visualizations of the key signaling pathways to support further research and drug development efforts in thrombosis, cardiovascular disease, and potentially other areas where TXA2 signaling is implicated.

Introduction

Thromboxane A2 (TXA2), a highly unstable eicosanoid, is a powerful mediator of platelet aggregation and vasoconstriction. Its synthesis from prostaglandin H2 is catalyzed by the enzyme thromboxane A2 synthase. Elevated levels of TXA2 are associated with a variety of cardiovascular diseases, including myocardial infarction and stroke. This compound, as a selective inhibitor of thromboxane A2 synthase, offers a targeted therapeutic approach to mitigate the prothrombotic and vasoconstrictive effects of TXA2. Understanding the intricate cellular signaling cascades influenced by this compound is paramount for elucidating its full therapeutic potential and identifying novel applications.

Mechanism of Action of this compound

This compound's primary mechanism of action is the direct inhibition of thromboxane A2 synthase. This leads to a significant reduction in the production of TXA2. A secondary consequence of this inhibition is the potential shunting of the precursor, prostaglandin H2 (PGH2), towards the synthesis of other prostaglandins, such as prostacyclin (PGI2) in endothelial cells and prostaglandin D2 (PGD2) in platelets. Both PGI2 and PGD2 are known to have effects that often oppose those of TXA2, including vasodilation and inhibition of platelet aggregation, which may contribute to the overall therapeutic profile of this compound.

Impact on Cellular Signaling Cascades

The cellular effects of this compound are primarily mediated by the reduction of TXA2, which in turn leads to decreased activation of the Thromboxane A2 receptor (TP receptor). The TP receptor is a G-protein coupled receptor (GPCR) that can couple to several G-protein families, thereby initiating multiple downstream signaling cascades.

Gq/11 Pathway and Intracellular Calcium Mobilization

Activation of the TP receptor predominantly leads to the activation of the Gq/11 family of G-proteins. This initiates a signaling cascade through Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. The resulting increase in intracellular calcium is a critical signal for platelet shape change, degranulation, and aggregation. By inhibiting TXA2 synthesis, this compound is expected to attenuate this Gq-mediated calcium mobilization.

G12/13 Pathway and Rho/ROCK Signaling

The TP receptor also couples to the G12/13 family of G-proteins, which activate the small GTPase Rho. Rho, in turn, activates Rho-associated coiled-coil containing protein kinase (ROCK). This pathway is crucial for the regulation of the actin cytoskeleton, leading to changes in cell shape and motility. In platelets, Rho/ROCK signaling is involved in the conformational changes necessary for aggregation. Therefore, this compound, by reducing TP receptor activation, is anticipated to modulate Rho/ROCK-dependent cytoskeletal rearrangements.

Mitogen-Activated Protein Kinase (MAPK) Pathway

Emerging evidence suggests that TP receptor activation can lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK pathway. This activation can be mediated through Gq/PKC and G12/13/Src-dependent pathways. The MAPK cascade is a central regulator of cell proliferation, differentiation, and survival. In the context of vascular smooth muscle cells, TXA2-induced ERK activation can contribute to proliferation and vascular remodeling. Consequently, this compound may exert anti-proliferative effects in the vasculature by dampening TP receptor-mediated MAPK signaling.

Phosphatidylinositol 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, growth, and metabolism. Some studies have indicated that TP receptor signaling can influence the PI3K/Akt pathway, particularly in the context of cancer cell biology where it has been linked to cell migration and survival. By reducing TXA2 levels, this compound could potentially modulate PI3K/Akt signaling, although this is an area that requires more direct investigation.

Cyclic Adenosine Monophosphate (cAMP) Signaling

The effect of TXA2 on cyclic AMP (cAMP) levels is complex. The TP receptor can couple to both Gi and Gs proteins. Gi coupling would lead to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP, a state that promotes platelet aggregation. Conversely, potential Gs coupling would stimulate adenylyl cyclase and increase cAMP, which inhibits platelet activation. Furthermore, by shunting PGH2 towards PGI2 and PGD2, which are potent stimulators of adenylyl cyclase, thromboxane synthase inhibitors like this compound can lead to an overall increase in platelet cAMP levels, contributing to their anti-aggregatory effect.

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Agonist | Value | Reference |

| IC50 for Platelet Aggregation (whole blood) | Collagen | 318 µM | [1] |

| Adenosine 5'-diphosphate (ADP) | 797 µM | [1] | |

| IC50 for Thromboxane B2 Synthesis | 868 ± 68 µM | [1] |

Table 2: In Vivo Effects of this compound in a Rat Model of Diabetic Retinopathy

| Treatment (100 mg/kg/day) | Increase in Prostacyclin Synthesis | Increase in Retinal Vascularity | Reference |

| This compound | 154% | 183% | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on cellular signaling.

Platelet Aggregation Assay (Whole Blood Impedance Method)

Principle: This method measures the change in electrical impedance between two electrodes immersed in a whole blood sample. As platelets aggregate in response to an agonist, they coat the electrodes, leading to an increase in impedance, which is recorded over time.

Procedure:

-

Blood Collection: Draw whole blood into tubes containing 3.2% sodium citrate (9:1 blood to citrate ratio).

-

Sample Preparation: Gently mix the blood by inversion. Allow the blood to stabilize at room temperature for at least 30 minutes but no more than 4 hours before use.

-

Instrument Setup: Pre-warm the aggregometer (e.g., Multiplate® Analyzer) to 37°C.

-

Assay:

-

Pipette 300 µL of citrated whole blood into the test cuvette.

-

Add 300 µL of 0.9% NaCl solution to a separate cuvette as a reference.

-

Incubate the cuvettes for 3 minutes at 37°C in the instrument.

-

Add the desired concentration of this compound or vehicle control and incubate for a specified time (e.g., 5 minutes).

-

Add a platelet agonist (e.g., ADP, collagen, or arachidonic acid) to initiate aggregation.

-

Record the change in impedance for a defined period (e.g., 6 minutes).

-

-

Data Analysis: The aggregation is quantified as the area under the curve (AUC) of the impedance trace. The inhibitory effect of this compound is calculated as the percentage reduction in AUC compared to the vehicle control.

Thromboxane B2 (TXB2) Measurement by ELISA

Principle: This is a competitive enzyme-linked immunosorbent assay (ELISA) for the quantitative determination of TXB2, the stable metabolite of TXA2, in biological samples.

Procedure:

-

Sample Collection and Preparation:

-

For serum samples, allow whole blood to clot at room temperature for 1 hour. Centrifuge at 2,000 x g for 15 minutes at 4°C and collect the serum.

-

For platelet-rich plasma (PRP), centrifuge citrated whole blood at 200 x g for 15 minutes at room temperature.

-

Samples can be stored at -80°C until analysis.

-

-

Assay Protocol (example using a commercial kit):

-

Prepare standards and samples according to the kit manufacturer's instructions.

-

Add 50 µL of standard or sample to the wells of a microplate pre-coated with a goat anti-mouse IgG antibody.

-

Add 25 µL of a TXB2-alkaline phosphatase conjugate to each well.

-

Add 25 µL of a mouse monoclonal antibody to TXB2 to each well.

-

Incubate the plate on a shaker at room temperature for 2 hours.

-

Wash the plate four times with the provided wash buffer.

-

Add 200 µL of p-Nitrophenyl phosphate (pNPP) substrate solution to each well.

-

Incubate the plate at 37°C for 1 hour.

-

Add 50 µL of stop solution to each well.

-

Read the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis: The concentration of TXB2 in the samples is determined by comparing their absorbance to the standard curve generated from the known concentrations of TXB2 standards.

Western Blotting for Phosphorylated ERK (p-ERK)

Principle: Western blotting is used to detect the phosphorylation status of specific proteins, such as ERK, as an indicator of pathway activation.

Procedure:

-

Cell Lysis:

-

Treat platelets or other relevant cells with this compound or vehicle, followed by stimulation with an agonist (e.g., a TXA2 analog like U46619).

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK (e.g., anti-p-ERK1/2) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

To normalize for protein loading, strip the membrane and re-probe with an antibody against total ERK.

-

Quantify the band intensities using densitometry software. The level of ERK phosphorylation is expressed as the ratio of p-ERK to total ERK.

-

Cyclic AMP (cAMP) Immunoassay

Principle: This is a competitive immunoassay for the quantitative measurement of intracellular cAMP levels.

Procedure:

-

Sample Preparation:

-

Isolate and wash platelets. Resuspend them in a suitable buffer.

-

Incubate the platelet suspension with this compound or vehicle, followed by treatment with an adenylyl cyclase stimulator (e.g., PGI2 or forskolin) and/or a platelet agonist (e.g., ADP).

-

Stop the reaction by adding ice-cold 0.1 M HCl.

-

Lyse the cells by freeze-thawing.

-

Centrifuge the lysate to pellet debris.

-

-

Assay Protocol (example using a commercial kit):

-

Some kits require acetylation of the samples and standards to improve sensitivity. Follow the manufacturer's protocol for this step.

-

Add 50 µL of standards or acetylated samples to the wells of a microplate pre-coated with a specific antibody.

-

Add 50 µL of a cAMP-HRP conjugate to each well.

-

Incubate the plate on a shaker for 2 hours at room temperature.

-

Wash the plate three times.

-

Add 100 µL of TMB substrate solution to each well.

-

Incubate for 30 minutes at room temperature in the dark.

-

Add 100 µL of stop solution.

-

Read the absorbance at 450 nm.

-

-

Data Analysis: Calculate the cAMP concentration in the samples from the standard curve.

Visualizations

The following diagrams illustrate the key signaling pathways influenced by this compound.

Conclusion and Future Directions

This compound, through its selective inhibition of thromboxane A2 synthase, has a well-defined primary mechanism of action. This guide has detailed the expected downstream consequences on major cellular signaling cascades, including the Gq/PLC/Ca²⁺, G12/13/Rho, MAPK, and cAMP pathways. The provided quantitative data and experimental protocols serve as a resource for researchers to further investigate the nuanced effects of this compound.

Future research should focus on generating direct experimental evidence of this compound's impact on the phosphorylation status of key signaling proteins like ERK and Akt in relevant cell types. Furthermore, a more detailed investigation into the dose-dependent effects of this compound on cAMP levels under various stimulatory conditions will provide a more complete understanding of its modulatory role in platelet function. Such studies will be invaluable for the continued development of this compound as a therapeutic agent and for the exploration of its potential in a broader range of diseases.

References

Unveiling the Therapeutic Promise of Camonagrel: A Technical Guide to Early-Stage Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Camonagrel is a potent and selective thromboxane synthase inhibitor that has demonstrated significant therapeutic potential in early-stage research. By specifically targeting the arachidonic acid cascade, this compound effectively modulates the balance between pro-thrombotic and anti-thrombotic factors, suggesting its utility in a range of vascular and ischemic conditions. This technical guide provides an in-depth overview of the core preclinical findings on this compound, presenting key quantitative data, detailed experimental methodologies, and a visual representation of its mechanism of action and experimental evaluation.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound, offering a comparative look at its pharmacological profile.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Agonist | Value | Species | Source |

| IC50 (Platelet Aggregation) | Collagen | 318 µmol/L | Human | [1][2] |

| Adenosine 5'-diphosphate (ADP) | 797 µmol/L | Human | [1][2] | |

| IC50 (Thromboxane B2 Synthesis) | - | 868 ± 68 µmol/L | Human | [1][2] |

| IC50 (Prostaglandin E2 Synthesis) | - | >2,000 µmol/L | Human | [1][2] |

Table 2: Preclinical Efficacy of this compound in a Streptozotocin-Induced Diabetic Rat Model (90-day treatment)

| Parameter | Dose (mg/kg/day, p.o.) | % Increase from Untreated Diabetic Control | Source |

| Prostacyclin Synthesis | 100 | 154% | |

| Retinal Vascularity | 100 | 183% |

Table 3: Pharmacokinetic Parameters of this compound (10 mg/kg dose)

| Species | Route | Cmax | Tmax | AUC(0-∞) | t1/2β | Absolute Bioavailability | Protein Binding |

| Rat | i.v. | - | - | - | ~0.22 h | - | ~80% |

| oral | 15.96 µg/mL | ~0.33 h | ~12.45 µg·h/mL | - | ~79.1% | ~80% | |

| Rabbit | i.v. | - | - | - | ~0.28 h | - | ~80% |

| oral | ~2.04 µg/mL | ~1.50 h | ~4.85 µg·h/mL | - | ~21.7% | ~80% | |

| Dog | i.v. | - | - | - | ~0.45 h | - | ~80% |

| oral | ~18.60 µg/mL | ~0.44 h | ~13.40 µg·h/mL | - | ~59.3% | ~80% |

Mechanism of Action: Shifting the Arachidonic Acid Cascade

This compound's primary mechanism of action is the selective inhibition of thromboxane synthase. This enzyme is a critical component of the arachidonic acid cascade, responsible for the conversion of prostaglandin H2 (PGH2) to thromboxane A2 (TXA2). TXA2 is a potent vasoconstrictor and promoter of platelet aggregation. By inhibiting thromboxane synthase, this compound not only reduces the production of TXA2 but also leads to an accumulation of PGH2. This excess PGH2 can then be shunted towards the production of other prostanoids, most notably prostacyclin (PGI2), by prostacyclin synthase in the vascular endothelium. PGI2 has opposing effects to TXA2; it is a powerful vasodilator and inhibitor of platelet aggregation. This "shunting" effect is a key aspect of this compound's therapeutic potential, as it actively shifts the physiological balance towards an anti-thrombotic and vasodilatory state.[3]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the early-stage research of this compound.

Platelet Aggregation Assay

This assay is fundamental to assessing the anti-platelet activity of compounds like this compound.

-

Objective: To measure the ability of this compound to inhibit platelet aggregation induced by various agonists.

-

Methodology:

-

Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., 3.8% sodium citrate).

-

Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed (e.g., 200 x g for 10 minutes) to separate the PRP. The remaining blood is centrifuged at a higher speed (e.g., 2000 x g for 15 minutes) to obtain platelet-poor plasma (PPP), which is used as a reference.

-

Incubation: Aliquots of PRP are incubated with varying concentrations of this compound or a vehicle control at 37°C.

-

Aggregation Induction: Platelet aggregation is initiated by adding an agonist such as collagen or ADP to the PRP.

-

Measurement: Aggregation is measured using a platelet aggregometer, which records the change in light transmission through the PRP suspension as platelets aggregate. The results are expressed as the percentage of maximum aggregation, and the IC50 value (the concentration of this compound that inhibits 50% of the aggregation response) is calculated.

-

Thromboxane B2 Synthesis Inhibition Assay

This assay directly measures the inhibition of thromboxane synthase activity.

-

Objective: To quantify the inhibition of thromboxane B2 (a stable metabolite of TXA2) synthesis by this compound in whole blood.

-

Methodology:

-

Blood Collection: Whole blood is collected as described for the platelet aggregation assay.

-

Incubation: Aliquots of whole blood are incubated with various concentrations of this compound or a vehicle control.

-

Clotting and Synthesis Induction: The blood is allowed to clot at 37°C for a specified time (e.g., 60 minutes) to induce maximal thromboxane synthesis.

-

Serum Collection: The clotted blood is centrifuged to separate the serum.

-

Measurement: The concentration of thromboxane B2 in the serum is measured using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).

-

Analysis: The percentage of inhibition of thromboxane B2 synthesis is calculated for each this compound concentration, and the IC50 value is determined.

-

Streptozotocin-Induced Diabetic Retinopathy Model in Rats

This in vivo model is used to evaluate the therapeutic potential of this compound in a disease context.

-

Objective: To assess the effect of this compound on retinal vascularization in a rat model of diabetic retinopathy.

-

Methodology:

-

Induction of Diabetes: Diabetes is induced in rats (e.g., Wistar rats) by a single intraperitoneal injection of streptozotocin (STZ). Blood glucose levels are monitored to confirm the diabetic state.

-

Treatment Groups: Diabetic rats are randomly assigned to treatment groups receiving different doses of this compound (e.g., 10, 50, or 100 mg/kg/day, p.o.), a vehicle control, or a comparator drug. A non-diabetic control group is also included.

-

Treatment Period: The treatment is administered daily for a specified duration (e.g., 90 days).

-

Assessment of Retinal Vascularity: At the end of the treatment period, the animals are euthanized, and their eyes are enucleated. The retinas are isolated, and the retinal vasculature is visualized and quantified using techniques such as trypsin digest and staining to count acellular capillaries or by measuring vascular density through imaging analysis.

-

Biochemical Analysis: Blood samples can be collected to measure levels of prostacyclin metabolites (e.g., 6-keto-PGF1α) to correlate with the effects on retinal vascularity.

-

Pharmacokinetic Studies

These studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Objective: To determine the pharmacokinetic parameters of this compound in different animal species.

-

Methodology:

-

Animal Models: The study is conducted in multiple species (e.g., rats, rabbits, dogs).

-

Drug Administration: this compound is administered via both intravenous (i.v.) and oral (p.o.) routes at a specified dose.

-

Sample Collection: Blood samples are collected at various time points after drug administration. Urine may also be collected.

-

Sample Processing: Plasma is separated from the blood samples.

-

Bioanalysis: The concentration of this compound in plasma and urine is quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic modeling software to determine parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

-

Signaling Pathways

This compound's therapeutic effects are mediated through the modulation of the thromboxane A2 and prostacyclin signaling pathways.

Thromboxane A2 (TP) Receptor Signaling

Thromboxane A2 exerts its effects by binding to the thromboxane A2 receptor (TP receptor), a G-protein coupled receptor (GPCR).[4][5] Activation of the TP receptor primarily couples to Gq and G13 proteins, leading to:

-

Activation of Phospholipase C (PLC): This results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Increased Intracellular Calcium: IP3 triggers the release of calcium from intracellular stores.

-

Activation of Protein Kinase C (PKC): Elevated calcium and DAG activate PKC.

-

Rho/Rac Activation: G13 activation leads to the stimulation of Rho and Rac GTPases.

These signaling events culminate in platelet shape change, degranulation, and aggregation, as well as vasoconstriction. By inhibiting TXA2 synthesis, this compound attenuates the activation of this signaling cascade.

Prostacyclin (IP) Receptor Signaling

Prostacyclin (PGI2) mediates its effects through the prostacyclin receptor (IP receptor), another GPCR.[6][7] Activation of the IP receptor is primarily coupled to the Gs protein, which initiates the following cascade:

-

Activation of Adenylyl Cyclase: This leads to an increase in intracellular cyclic AMP (cAMP).

-

Activation of Protein Kinase A (PKA): cAMP activates PKA.

-

Downstream Effects: PKA phosphorylates various target proteins, resulting in a decrease in intracellular calcium levels and inhibition of myosin light chain kinase.

These signaling events lead to vasodilation and the inhibition of platelet activation and aggregation. The increased production of PGI2 due to this compound's action enhances the activity of this pathway.

Conclusion